molecular formula C9H10ClNO3 B12090419 Ethyl 2-chloro-3-methoxyisonicotinate

Ethyl 2-chloro-3-methoxyisonicotinate

Cat. No.: B12090419
M. Wt: 215.63 g/mol
InChI Key: PFNGHVLBDRXHHF-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-methoxyisonicotinate is a chemical compound with the molecular formula C9H10ClNO3. It is an ester derivative of isonicotinic acid, characterized by the presence of a chloro group at the 2-position and a methoxy group at the 3-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-methoxyisonicotinate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-methoxyisonicotinic acid with ethanol in the presence of a suitable catalyst. The reaction typically requires refluxing the reactants in an acidic medium to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency. Additionally, purification steps like distillation and crystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-methoxyisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-3-methoxyisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-methoxyisonicotinate involves its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl 2-chloro-3-methoxypyridine-4-carboxylate

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-5-11-8(10)7(6)13-2/h4-5H,3H2,1-2H3

InChI Key

PFNGHVLBDRXHHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)OC

Origin of Product

United States

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